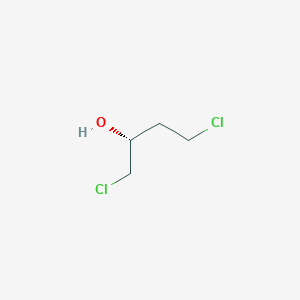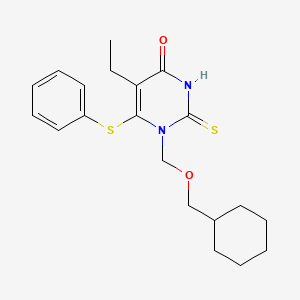
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- is an organic compound with the molecular formula C19H23N It is a derivative of benzenemethanamine, characterized by the presence of two phenyl groups and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- typically involves the reaction of benzenemethanamine with appropriate reagents to introduce the alpha,alpha-diphenyl and N-propyl groups. One common method is the reductive amination of benzophenone with propylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, alpha,alpha-diphenyl-: Lacks the N-propyl group, resulting in different chemical properties and reactivity.
Benzenemethanamine, alpha-methyl-: Contains a methyl group instead of the diphenyl groups, leading to distinct chemical behavior.
Benzenemethanamine, N,N-dimethyl-: Features dimethyl groups on the nitrogen atom, affecting its reactivity and applications.
Uniqueness
Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- is unique due to the presence of both diphenyl and propyl groups, which confer specific chemical properties and potential applications not found in similar compounds. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
7370-50-5 |
|---|---|
Molecular Formula |
C22H23N |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-tritylpropan-1-amine |
InChI |
InChI=1S/C22H23N/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,23H,2,18H2,1H3 |
InChI Key |
ZUDZCXHFTNLUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)









![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
